Egonol

Übersicht

Beschreibung

Egonol is a naturally occurring compound found in the seed oil of Styrax americana, a species native to the southern United States . It is a benzofuran derivative, specifically a 2-phenylbenzofuranoid compound, and is notable for its resemblance to dehydrodiconiferyl alcohol, a building unit of lignin . This compound has been studied for its various physiological properties, including insecticidal and fungicidal activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Egonol can be synthesized through several methods. One approach involves the condensation of o-hydroxybenzaldehyde with a chlorophenylacetic ester, followed by hydrolysis, decarboxylation, and anti-Markownikoff hydration . Another method utilizes the hydrogen peroxide oxidation of flavylium salts . Additionally, palladium-catalyzed cross-coupling reactions and Lewis acid-induced dehydrocyclization have been employed in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the seed oil of Styrax americana. The oil contains a significant percentage of this compound, which can be isolated through various chromatographic techniques .

Analyse Chemischer Reaktionen

Derivatization for Enhanced Bioactivity

Egonol’s phenolic groups enable functionalization to improve antimicrobial properties. In a study synthesizing 18 derivatives (A–R), compound B demonstrated superior activity against Staphylococcus aureus (MIC: 6.25 µg/mL), Bacillus subtilis (3.12 µg/mL), and Candida albicans (12.5 µg/mL) compared to this compound itself . Common modifications include:

-

Esterification : Reaction with acyl chlorides (e.g., chloroacetyl chloride) to form esters.

-

Etherification : Alkylation of hydroxyl groups to produce methoxy or ethoxy derivatives.

Table 1: Antimicrobial Activity of Select this compound Derivatives

| Derivative | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| This compound | 25 | 12.5 | 25 |

| Compound B | 6.25 | 3.12 | 12.5 |

Reaction Scheme:

Nitration and Spectral Analysis

Nitration at the C3 position produces 3-nitrothis compound, confirmed by NMR shifts :

-

Conditions : Nitric acid in acetic anhydride.

-

Key Spectral Changes :

-

Disappearance of the furan H3 proton singlet at 3.27 ppm.

-

Downfield shifts of HY (Δδ = 0.22 ppm) and HV (Δδ = 0.16 ppm) protons.

-

Table 2: NMR Data for this compound and 3-Nitrothis compound

| Proton | This compound (δ, ppm) | 3-Nitrothis compound (δ, ppm) |

|---|---|---|

| H3 | 3.27 (s) | – |

| HY | 6.12 | 6.34 |

| HV | 6.85 | 7.01 |

Acylation Reactions

This compound’s hydroxyl groups undergo acetylation and chloroacetylation to enhance lipophilicity :

-

Egonyl Acetate : Formed using acetic anhydride/pyridine (yield: 85%).

-

Egonyl Chloroacetate : Synthesized with chloroacetyl chloride (m.p.: 113–114°C).

Reaction Conditions:

Oxidative Degradation Pathways

While this compound’s oxidation is less studied, analogous reactions with eugenol (a structural relative) reveal mechanisms involving reactive oxygen species (ROS) :

-

Primary ROS : Triplet excited organic states (), hydroxyl radicals (), and singlet oxygen ().

-

Key Findings :

-

-initiated oxidation proceeds 2× faster than -mediated pathways.

-

Quenching experiments identify as the dominant oxidant (70% contribution).

-

Table 3: Rate Constants for Eugenol Oxidation (Analogous to this compound)

| Oxidant | Rate Constant (, s) |

|---|---|

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Egonol has demonstrated notable antioxidant properties, particularly in protecting human erythrocytes from oxidative stress. A study investigated its effects on various antioxidant enzymes, revealing that this compound significantly increased the activities of superoxide dismutase (SOD) and glutathione-S-transferase (GST) in a dose-dependent manner. The highest concentration tested (1 mg/ml) resulted in a 30% increase in SOD activity and a 70% increase in GST activity, without significantly raising malondialdehyde (MDA) levels, an indicator of lipid peroxidation . This suggests that this compound may enhance the body's antioxidant defense mechanisms.

Anticancer Properties

This compound exhibits promising anticancer activity against various tumor cell lines. Research indicates that this compound and its derivative homothis compound have selective cytotoxic effects on cancer cells while sparing normal cells. For instance, studies reported low IC50 values for this compound against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent anticancer effects . The combination of this compound with other natural compounds has shown enhanced efficacy, suggesting potential for developing hybrid therapeutic agents .

Antiviral and Antimalarial Activity

This compound has also been evaluated for its antiviral and antimalarial activities. A study synthesized hybrids of this compound with other natural products and tested their efficacy against human cytomegalovirus and Plasmodium falciparum (the malaria parasite). The results indicated that some hybrids exhibited superior activity compared to their parent compounds, highlighting the potential of this compound in developing novel antiviral and antimalarial therapies .

Table 1: Summary of this compound's Biological Activities

Wirkmechanismus

Egonol is similar to other benzofuran derivatives, such as eugenol and dehydrodiconiferyl alcohol . this compound is unique due to its specific structural features and bioactive properties . Unlike eugenol, which is primarily found in clove oil, this compound is derived from the seed oil of Styrax americana . Additionally, this compound exhibits a broader range of biological activities compared to other similar compounds .

Vergleich Mit ähnlichen Verbindungen

- Eugenol

- Dehydrodiconiferyl alcohol

- Benzofuran derivatives

Egonol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biologische Aktivität

Egonol, a compound derived from the Styrax genus, particularly from Styrax officinalis , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore the biological properties of this compound, including its antibacterial, antioxidant, and estrogenic activities.

Chemical Structure and Derivatives

This compound is a benzofuran derivative that exhibits a variety of biological activities. Several derivatives of this compound have been synthesized and evaluated for their biological properties. The following table summarizes some synthesized this compound derivatives and their respective biological activities:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | 5-(3''-hydroxypropyl)-7-methoxy-2-(3',4'-methylenedioxyphenyl)benzofuran | Antibacterial, Antioxidant |

| This compound Gentiobioside | Glycosylated form of this compound | Estrogen biosynthesis promotion |

| This compound Gentiotrioside | Tri-glycosylated form of this compound | Estrogen biosynthesis promotion |

Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. A study demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as a therapeutic agent against bacterial infections .

Estrogenic Activity

Recent research has highlighted the potential of this compound gentiobioside and this compound gentiotrioside in promoting estrogen biosynthesis through allosteric regulation of aromatase activity. Aromatase is crucial for converting androgens into estrogens, and its modulation may help in managing conditions related to estrogen deficiency, such as osteoporosis and certain cancers . In vitro studies using human ovarian granulosa cells showed that these compounds significantly enhanced aromatase enzyme activity without altering its expression levels .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that crude extracts containing this compound demonstrate significant antioxidant activity, which is attributed to the modulation of enzymatic activities such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These enzymes play vital roles in cellular defense against oxidative stress .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Research indicates that extracts from Styrax camporum, which contain this compound, exhibit cytotoxic activity against specific cancer cells. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Study on Antibacterial Efficacy : A comparative study on the antibacterial efficacy of this compound derivatives showed that while some new derivatives had similar MIC values to this compound, others exhibited enhanced activity against specific bacterial strains, suggesting that structural modifications can lead to improved antibacterial properties .

- Estrogenic Activity Evaluation : In a study involving ovariectomized rats, administration of this compound gentiotrioside resulted in increased serum estrogen levels, indicating its potential application in treating estrogen deficiency-related conditions .

Eigenschaften

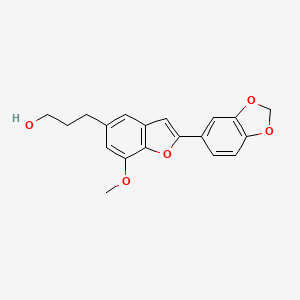

IUPAC Name |

3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZBKQSLGCZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967474 | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

530-22-3 | |

| Record name | Egonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 - 118 °C | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.